Sterane und Derivate
Stigmastanes and their derivatives are a class of naturally occurring triterpenoids widely found in plant tissues, particularly in the roots, stems, and leaves. These compounds are characterized by a sterol skeleton with a unique methyl group at C-20 and a double bond between C-21 and C-22, differing from other sterols by their stigmastane structure. Stigmastanes exhibit diverse biological activities, including anti-inflammatory, anticancer, and antioxidant properties. They are also used in the pharmaceutical industry as precursors for the synthesis of various bioactive compounds.
Structurally, derivatives of stigmastanes can be modified through functionalization at different positions, such as hydroxylation, methylation, or esterification, to enhance their pharmacological activities or improve their physicochemical properties. These modifications enable the development of new drugs with potential therapeutic applications in various diseases, including cardiovascular disorders and neurodegenerative conditions.
Due to their significant biological effects, stigmastanes and their derivatives have gained considerable interest in natural product research and drug discovery. Their study not only contributes to our understanding of plant secondary metabolism but also provides valuable leads for the development of novel medicinal agents.

Struktur | Chemischer Name | CAS | MF |
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(3β,17xi,20xi,22E,24xi)-stigmasta-5,22-dien-3-ol | 80735-61-1 | C29H48O |
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(22E,24xi)-stigmasta-5,22-dien-3-ol | 72903-53-8 | C29H48O |
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stigmasta-7,25-dien-3-ol | 6785-58-6 | C29H48O |
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Makisteron C (Lemmasteron) | 19974-41-5 | C29H48O7 |
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3beta-form-Stigmasta-5,24(28),28-trien-3-ol | 56525-73-6 | C29H46O |
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cariniferoside B | 1338791-40-4 | C40H68O14 |
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stigmast-4-ene-1,3-dione | 161619-41-6 | C29H46O2 |
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(22E)-3beta-hydroxystigmasta-5,22-diene-7-one | 36449-99-7 | C29H46O2 |
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3beta-O-beta-D-glucopyranosyl-5alpha-stigmastane-20xi,25,28xi-triol-6,16-dione-28-acetate | 97649-18-8 | C37H60O12 |
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4-methylene-24(S)-ethylcholest-8(9)-en-3beta,11alpha,14alpha,15alpha-tetraol | 1293913-44-6 | C30H50O4 |
Verwandte Literatur
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
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